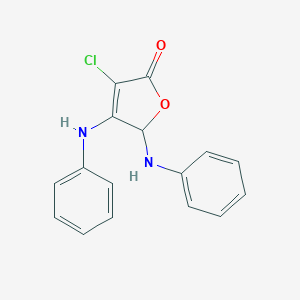
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been developed for its potential applications in scientific research. This compound is also known as BRD-K97212528, and it has been identified as a potential inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is involved in regulating cell growth, survival, and metabolism, and it has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
作用機序
The mechanism of action of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the inhibition of the AKT pathway. This pathway is involved in regulating cell growth, survival, and metabolism, and it is commonly dysregulated in various diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting this pathway, 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one may be able to slow or stop the progression of these diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative properties. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential as a selective inhibitor of the AKT pathway. This compound has been shown to have minimal effects on other signaling pathways, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the further investigation of its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new therapeutic agents based on the structure of this compound, with the aim of improving its efficacy and bioavailability. Finally, the study of the mechanism of action of this compound may provide new insights into the regulation of the AKT pathway and its role in disease.
合成法
The synthesis of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves several steps, including the reaction of 4-bromobenzaldehyde with 3,4,5-trimethoxybenzylamine to form an imine intermediate. This intermediate is then reacted with ethyl glyoxalate to form the oxazole ring, which is subsequently deprotected to yield the final product.
科学的研究の応用
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been identified as a potential inhibitor of the AKT pathway, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. In addition, this compound has also been studied for its potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
製品名 |
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C19H16BrNO5 |
分子量 |
418.2 g/mol |
IUPAC名 |
(4Z)-2-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16BrNO5/c1-23-15-9-11(10-16(24-2)17(15)25-3)8-14-19(22)26-18(21-14)12-4-6-13(20)7-5-12/h4-10H,1-3H3/b14-8- |
InChIキー |
HHWXCAKYCGFYOA-ZSOIEALJSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

amino]acetate](/img/structure/B259047.png)
